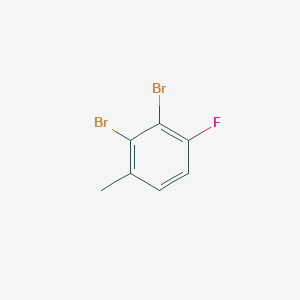

2,3-Dibromo-1-fluoro-4-methylbenzene

Übersicht

Beschreibung

2,3-Dibromo-1-fluoro-4-methylbenzene is an organic compound with the molecular formula C7H5Br2F It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one methyl group are substituted on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1-fluoro-4-methylbenzene typically involves the halogenation of 1-fluoro-4-methylbenzene. The process includes:

Bromination: The introduction of bromine atoms to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Using large quantities of bromine and appropriate catalysts.

Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2,3-dihydroxy-1-fluoro-4-methylbenzene.

Wissenschaftliche Forschungsanwendungen

2,3-Dibromo-1-fluoro-4-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,3-Dibromo-1-fluoro-4-methylbenzene exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

Pathways Involved: The pathways involved can include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

2,3-Dibromo-1-chloro-4-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.

2,3-Dibromo-1-fluoro-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

2,4-Dibromo-1-fluorobenzene: Similar structure but with different positions of the bromine atoms.

Uniqueness: 2,3-Dibromo-1-fluoro-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

Overview

2,3-Dibromo-1-fluoro-4-methylbenzene, with the molecular formula CHBrF, is an aromatic compound that features two bromine atoms and one fluorine atom on a methyl-substituted benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the halogenation of 1-fluoro-4-methylbenzene. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

- Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to form different derivatives.

Common Reagents

| Reaction Type | Common Reagents |

|---|---|

| Nucleophilic Substitution | Hydroxide ions (OH), amines (NH) |

| Oxidation | Potassium permanganate (KMnO), chromium trioxide (CrO) |

| Reduction | Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH) |

The biological activity of this compound is attributed to its interaction with various biomolecules. The mechanism involves:

- Molecular Targets : Interaction with specific enzymes or receptors.

- Pathways : Inhibition or activation of enzymatic activity and alteration of cellular signaling pathways.

Biological Activity

Research indicates that this compound has potential applications in various biological contexts:

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of similar compounds, suggesting that halogenated benzene derivatives can exhibit significant antibacterial activity. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria like Staphylococcus aureus and Klebsiella pneumoniae .

Case Studies

- Antimicrobial Evaluation : A study investigated the synthesis and antimicrobial evaluation of halogenated compounds, indicating that certain derivatives possess notable antibacterial properties against Gram-positive and Gram-negative bacteria .

- Fluorinated Compounds in Drug Development : Research has highlighted the role of fluorinated aromatic compounds in enhancing drug potency and selectivity. The presence of fluorine often increases the lipophilicity and metabolic stability of drugs .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,3-Dibromo-1-chloro-4-methylbenzene | Contains chlorine instead of fluorine | Varies based on halogen substitution |

| 2,3-Dibromo-1-fluoro-4-ethylbenzene | Ethyl group instead of methyl | Potentially different activity due to sterics |

| 2,4-Dibromo-1-fluorobenzene | Different bromine positions | Varies based on substitution pattern |

Eigenschaften

IUPAC Name |

2,3-dibromo-1-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAAAZYVOUMCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.